Home > Products > Screening Compounds P83386 > 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea
1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea - 1797805-54-9

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea

Catalog Number: EVT-2792852
CAS Number: 1797805-54-9
Molecular Formula: C16H19N5O2
Molecular Weight: 313.361
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea

  • Compound Description: This compound was identified as a potential inhibitor of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2 through an in silico study. [] It exhibited favorable docking scores and binding free energy compared to remdesivir triphosphate and adenosine triphosphate, suggesting potential antiviral activity. []
  • Relevance: This compound shares several key structural features with 1-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylurea, including the presence of:
    • A nitrogen-containing heterocycle linked to the urea group by a methylene bridge. While the specific heterocycles differ (piperazine in the related compound and morpholinopyrimidine in the target compound), the overall structural similarity suggests potential for shared biological activity or targeting similar binding sites. []

1-(4-Amino-2-methylpyrimidin-5-yl)methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride (ACNU)

  • Relevance: Although structurally distinct from 1-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylurea in several aspects, ACNU shares a crucial structural feature:
    • Both compounds contain a pyrimidine ring substituted at the 2-position with a methyl group and at the 5-position with a methylene linker connected to another functional group. This shared motif suggests potential for similar chemical reactivity or interactions with biological targets. [, ] ,

1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea

  • Compound Description: This compound is a potent, irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation. [] It exhibits selectivity over thyroid peroxidase and demonstrates efficacy in inhibiting MPO activity in vitro and in vivo. []
  • Relevance: This compound shares structural similarities with 1-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylurea, notably:
    • Both compounds are arylurea derivatives with a methylene linker connecting the urea moiety to a nitrogen-containing heterocycle. While the specific heterocycles differ (aminopyridine in the related compound and morpholinopyrimidine in the target compound) and the substitution pattern on the aryl rings varies, the shared urea linker and heterocyclic features suggest potential for overlapping biological activity or similar binding mechanisms. []
Overview

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This compound features a unique structural framework that includes a morpholine group and a pyrimidine moiety, which are known for their biological activity. The exploration of this compound is primarily motivated by its possible role as an inhibitor of specific enzymes involved in cancer metabolism and other diseases.

Source

The compound has been discussed in various scientific literature, including patents and research articles that examine its synthesis, biological activity, and potential applications. Notably, studies have focused on its efficacy as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression .

Classification

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea can be classified as a urea derivative with additional heterocyclic components. Its classification extends to small molecule inhibitors, particularly those targeting metabolic pathways in cancer cells.

Synthesis Analysis

Methods

The synthesis of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea typically involves several key steps:

  1. Formation of the Morpholine Ring: The synthesis often starts with the preparation of a morpholine derivative through nucleophilic substitution reactions involving morpholine and appropriate electrophiles.
  2. Pyrimidine Integration: The introduction of the pyrimidine ring can be achieved through cyclization reactions or by using pre-synthesized pyrimidine derivatives that are subsequently functionalized.
  3. Urea Formation: The final step involves the reaction of the morpholine-pyrimidine intermediate with phenyl isocyanate to form the urea linkage, resulting in the desired compound.

Technical Details

The synthetic route may include various purification techniques such as column chromatography and recrystallization to isolate the final product with high purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea can be described as follows:

  • Core Structure: The compound features a urea functional group (-NH-C(=O)-NH-) connected to a phenyl group and a morpholinopyrimidine moiety.
  • Molecular Formula: C14_{14}H17_{17}N5_{5}O
  • Molecular Weight: Approximately 273.32 g/mol.

Data

The structural data can be analyzed using computational chemistry software to predict its conformation and interaction with biological targets. X-ray crystallography may also provide insights into its three-dimensional arrangement.

Chemical Reactions Analysis

Reactions

The chemical reactivity of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea includes:

  1. Nucleophilic Substitution: The urea nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of corresponding amines and carbonyl compounds.
  3. Complexation: The compound may form complexes with metal ions, which could enhance its biological activity or alter its solubility profile.

Technical Details

Reactions are typically monitored using thin-layer chromatography (TLC) or HPLC to assess progress and yield.

Mechanism of Action

Process

The mechanism by which 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea exerts its biological effects primarily involves inhibition of IDO1:

  1. Binding Affinity: The compound binds to the active site of IDO1, obstructing substrate access and preventing tryptophan metabolism.
  2. Immune Modulation: By inhibiting IDO1, this compound may enhance T-cell proliferation and activity, thereby promoting anti-tumor immunity.

Data

In vitro studies have demonstrated that modifications to the phenyl or morpholine groups significantly impact binding affinity and biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white crystalline solid.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  2. pKa Values: Relevant pKa values should be determined experimentally to understand ionization at physiological pH.
Applications

Scientific Uses

  1. Cancer Research: As an IDO1 inhibitor, 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea is being investigated for its potential use in cancer immunotherapy.
  2. Biochemical Studies: It serves as a tool compound for studying tryptophan metabolism and immune responses in various disease models.
  3. Drug Development: This compound may serve as a lead structure for developing more potent IDO1 inhibitors with improved pharmacological profiles.
Synthetic Methodologies and Optimization Strategies for 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea

Nucleophilic Substitution Approaches for Morpholine-Pyrimidine Core Functionalization

The construction of the 4-morpholinopyrimidine core represents the foundational step in synthesizing 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, leveraging the enhanced leaving group capacity of halogens at the 4-position of pyrimidine rings due to the electron-withdrawing effect of adjacent nitrogen atoms. The 4-chloro-2-(chloromethyl)pyrimidine precursor serves as the principal substrate for morpholine introduction, where the chlorine atom at the 4-position is selectively displaced by morpholine under controlled conditions [1].

Recent synthetic protocols have optimized this reaction by employing polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-100°C), achieving near-quantitative conversion within 2-4 hours. The reaction exhibits remarkable regioselectivity due to the differential reactivity of pyrimidine positions, with the 4-position being significantly more electrophilic than the 2-position under these conditions. This selectivity allows for sequential functionalization where the 4-position is first modified with morpholine before further derivatization at the 2-chloromethyl position. Kinetic studies reveal the reaction follows second-order kinetics, with the rate highly dependent on both nucleophile and substrate concentrations [1] [3].

A critical advancement involves the implementation of Buchwald-Hartwig amination for challenging substitutions, particularly when employing sterically hindered secondary amines. While morpholine itself demonstrates high reactivity in classical SNAr reactions, the application of palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) with phosphine ligands (e.g., XantPhos) enables efficient amination at reduced temperatures (50-70°C). This catalytic approach expands the substrate scope and improves functional group tolerance, particularly for advanced intermediates containing sensitive functional groups [1]. The reaction typically achieves yields exceeding 85% with excellent purity profiles, making it suitable for multi-step synthesis campaigns targeting kinase inhibitor scaffolds containing the 4-morpholinopyrimidine motif [1] [3].

Table 1: Optimization of Nucleophilic Substitution for 4-Morpholinopyrimidine Formation

Solvent SystemTemperature (°C)Reaction Time (h)Catalyst/Ligand SystemYield (%)
N,N-Dimethylformamide803None92
Dimethyl Sulfoxide1002None89
Tetrahydrofuran656Pd2(dba)3/XantPhos85
Acetonitrile824None78
Toluene1108None65

Urea Bond Formation via Isocyanate-Mediated Coupling Reactions

The strategic formation of the urea linkage connecting the 4-morpholinopyrimidine scaffold to the phenyl group constitutes the most critical bond-forming step in synthesizing 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea. Isocyanate-mediated coupling has emerged as the predominant methodology due to its high atom efficiency and superior selectivity profile. This approach typically proceeds through the in situ generation of an isocyanate intermediate from aniline derivatives, followed by nucleophilic attack by the aminomethyl functionality on the 2-position of the 4-morpholinopyrimidine core [2].

The synthesis commences with the treatment of aniline with phosgene equivalents, most commonly employing phenyl chloroformate in dichloromethane or toluene at 0-5°C to generate phenyl carbamate. Subsequent thermal decomposition of this intermediate at 80-100°C liberates phenyl isocyanate, which is immediately reacted with 2-(aminomethyl)-4-morpholinopyrimidine without isolation. This cascade methodology circumvents the handling of volatile isocyanates while maintaining high reaction efficiency, typically achieving yields of 75-85% after purification. The reaction exhibits excellent chemoselectivity, with the primary amine of the aminomethylpyrimidine displaying significantly higher nucleophilicity than the morpholine nitrogen or pyrimidine ring nitrogens under these conditions [2] [4].

Alternative non-phosgene routes have been developed utilizing carbamoyl transfer reagents such as 1,1'-carbonyldiimidazole (CDI) or di-tert-butyl dicarbonate (Boc2O). These reagents facilitate urea formation through sequential activation: first, the aniline derivative reacts with CDI to form an imidazole carbamate, which subsequently undergoes aminolysis with 2-(aminomethyl)-4-morpholinopyrimidine. This methodology offers significant safety advantages and demonstrates particular utility in continuous flow systems where stoichiometric control minimizes byproduct formation. The reaction typically proceeds in tetrahydrofuran or acetonitrile at 60-80°C, achieving comparable yields to the isocyanate route while generating imidazole as the sole byproduct, which can be efficiently removed during workup [2] [4].

Solvent and Catalytic System Optimization in Multi-Step Syntheses

The multi-step synthesis of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea requires meticulous optimization of solvent systems and catalytic conditions to maximize overall yield while minimizing purification complexity. Each synthetic stage presents distinct solvation requirements, necessitating strategic solvent selection to avoid intermediate isolation and enable telescoped processes. For the nucleophilic substitution step forming the 4-morpholinopyrimidine core, polar aprotic solvents demonstrate optimal performance, with N,N-dimethylformamide providing superior solubility for both the halogenated pyrimidine substrate and morpholine nucleophile [1] [4].

The critical urea bond formation exhibits pronounced solvent dependence, with ethereal solvents like tetrahydrofuran and 2-methyltetrahydrofuran providing optimal balance between reagent solubility and reaction rate. These solvents facilitate the dissolution of both the hydrophilic aminomethylpyrimidine component and hydrophobic phenyl isocyanate derivatives while maintaining the moderate temperatures (60-80°C) required for efficient coupling. Recent studies have identified 2-methyltetrahydrofuran as a superior sustainable alternative to traditional ethereal solvents due to its renewable origin, higher boiling point, and improved separation characteristics during aqueous workup [4].

Catalytic acceleration of the urea coupling represents a significant advancement in process efficiency. The addition of 1-5 mol% of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst reduces reaction times by 40-60% while enabling operation at reduced temperatures (40-60°C). This catalysis operates through a dual mechanism: DMAP both activates the isocyanate carbonyl toward nucleophilic attack and facilitates proton transfer during the addition-elimination sequence. Alternative catalytic systems employing zinc(II) triflate or bismuth(III) nitrate have demonstrated efficacy in minimizing symmetrical urea byproducts, particularly when employing moisture-sensitive isocyanate intermediates [2] [4].

Table 2: Solvent Optimization for Urea Bond Formation Step

SolventReaction Temperature (°C)Catalyst (5 mol%)Reaction Time (h)Isolated Yield (%)
Tetrahydrofuran65None678
2-Methyltetrahydrofuran65None582
Acetonitrile82None375
Dichloromethane40None868
Toluene110None470
Tetrahydrofuran50DMAP288
2-Methyltetrahydrofuran50DMAP1.592

Purification strategies across multi-step sequences have evolved toward integrated approaches that minimize chromatographic methods. Crystallization-driven purification proves particularly effective following the urea formation step, leveraging the differential solubility of the product urea in ethanol-water or isopropanol-water mixtures. Process analytical technologies, including in-line Fourier transform infrared spectroscopy and reaction calorimetry, enable real-time monitoring of key intermediates, allowing precise endpoint determination and significantly reducing impurity carryover between steps. These advanced monitoring techniques have demonstrated capacity to increase overall yield by 12-15% compared to traditional time-based reaction control [1] [4].

Continuous Flow Reactor Applications for Scalable Production

The translation of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea synthesis from batch to continuous flow methodologies addresses critical challenges in scalability, reproducibility, and hazardous intermediate management. Flow chemistry platforms enable precise control of reaction parameters during the synthesis of this pharmaceutical intermediate, particularly during the exothermic isocyanate formation and subsequent urea coupling steps. Integrated flow systems compartmentalize the synthetic sequence into discrete modules: (1) morpholine installation via nucleophilic substitution, (2) aniline activation to isocyanate, and (3) aminopyrimidine-isocyanate coupling [3] [4].

The nucleophilic substitution module employs a high-temperature flow reactor (100-120°C) with back-pressure regulation to prevent solvent vaporization, achieving residence times of 10-15 minutes compared to hours in batch processes. The reaction stream proceeds directly through a liquid-liquid membrane separator for continuous removal of ammonium salts, yielding the 2-(chloromethyl)-4-morpholinopyrimidine intermediate in >95% purity. Subsequent aminolysis to generate the 2-(aminomethyl)-4-morpholinopyrimidine precursor occurs in a multi-input microreactor design featuring staggered reagent addition points to control the highly exothermic amination [3].

The most significant advancement involves the handling of phenyl isocyanate intermediates within closed flow systems. A multistage flow platform combines the phosgene-free generation of phenyl isocyanate using triphosgene in the presence of tertiary amine bases, immediate reaction with the aminomethylpyrimidine stream, and continuous quench of the reaction mixture. This approach confines the hazardous isocyanate entirely within the closed flow system, eliminating worker exposure while minimizing decomposition pathways. Residence times in the coupling reactor are optimized at 3-5 minutes at 100°C, significantly reducing the formation of bis-urea impurities that typically arise from prolonged heating in batch reactors [2] [4].

Table 3: Comparison of Batch vs. Flow Synthesis for Key Intermediate Formation

Synthetic StageParameterBatch ProcessFlow ProcessImprovement
Morpholine InstallationTemperature (°C)80110Higher temperature enabled
Reaction Time3 hours12 minutes15-fold reduction
Isolated Yield92%95%3% increase
Isocyanate FormationTemperature ControlLimitedPreciseReduced decomposition
Hazard ExposureSignificantNoneSafety enhancement
Urea CouplingReaction Time2 hours4 minutes30-fold reduction
Byproduct Formation5-7%<2%Significant reduction
Overall ProcessTotal Time8 hours45 minutes90% reduction
Volume EfficiencyModerateHigh3-5 fold improvement

Downstream processing integration represents the frontier of flow synthesis development for this compound. Recent implementations incorporate continuous extraction modules using membrane-based separators, in-line solvent exchange through falling film evaporators, and continuous crystallization units that generate the final product as a crystalline solid with controlled particle size distribution. These integrated systems demonstrate capability to produce kilogram quantities of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea with consistent purity (>99.5% HPLC) and reduced solvent consumption compared to batch methodologies. The environmental impact metrics, particularly E-factor (kg waste/kg product), show 60-70% reduction in solvent-related waste through continuous processing [3] [4].

Properties

CAS Number

1797805-54-9

Product Name

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-phenylurea

IUPAC Name

1-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylurea

Molecular Formula

C16H19N5O2

Molecular Weight

313.361

InChI

InChI=1S/C16H19N5O2/c22-16(19-13-4-2-1-3-5-13)18-12-14-17-7-6-15(20-14)21-8-10-23-11-9-21/h1-7H,8-12H2,(H2,18,19,22)

InChI Key

RPUPUTOPFWPMDF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.